propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Medicinal Chemistry Fluorination Effects Molecular Recognition

Propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate (ChemDiv ID IB09-4119; CAS 2243076-67-5) is a synthetic pyridazinone derivative characterized by a 2-fluorophenyl substituent at the 3-position of the 6-oxopyridazin-1(6H)-yl core, an N-acetyl linker, and an isopropyl 4-aminobenzoate ester terminus. With a molecular formula of C22H20FN3O4 (MW 409.42), it is classified within the broader pyridazinone family, members of which have been investigated for PDE4 inhibition, c-Met kinase inhibition, anti-inflammatory, and antimicrobial activities.

Molecular Formula C22H20FN3O4
Molecular Weight 409.4 g/mol
Cat. No. B12187913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Molecular FormulaC22H20FN3O4
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
InChIInChI=1S/C22H20FN3O4/c1-14(2)30-22(29)15-7-9-16(10-8-15)24-20(27)13-26-21(28)12-11-19(25-26)17-5-3-4-6-18(17)23/h3-12,14H,13H2,1-2H3,(H,24,27)
InChIKeyKAKQXFVUWFWFPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate – Physicochemical and Structural Baseline for Procurement Evaluation


Propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate (ChemDiv ID IB09-4119; CAS 2243076-67-5) is a synthetic pyridazinone derivative characterized by a 2-fluorophenyl substituent at the 3-position of the 6-oxopyridazin-1(6H)-yl core, an N-acetyl linker, and an isopropyl 4-aminobenzoate ester terminus [1]. With a molecular formula of C22H20FN3O4 (MW 409.42), it is classified within the broader pyridazinone family, members of which have been investigated for PDE4 inhibition, c-Met kinase inhibition, anti-inflammatory, and antimicrobial activities [2]. The compound is available as a screening compound for drug discovery and chemical biology applications .

Why Propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate Cannot Be Interchanged with Closest Pyridazinone Analogs


Within the pyridazinone acetyl amino benzoate chemotype, physicochemical and structural properties are highly sensitive to even single-point modifications of the ester, the aryl substituent, or the linker. Alterations that appear subtle—such as replacing the 2-fluorophenyl group with a phenyl or 4-methoxyphenyl ring, or changing the isopropyl ester to methyl or ethyl—can substantially shift logD, polar surface area, and solubility, which in turn affect membrane permeability, target engagement, and assay reproducibility [1]. The absence of published head-to-head bioactivity comparisons for this specific compound means that substitution cannot be justified based on assumed functional equivalence; the quantitative evidence below demonstrates the measurable physicochemical differences that make generic replacement scientifically unjustified without direct comparative validation .

Quantitative Differentiation Evidence for Propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate Versus Closest Analogs


Ortho-Fluorine Substitution on the Phenyl Ring Confers a Distinct Hydrogen-Bond Acceptor Profile Compared to the Non-Fluorinated Phenyl Analog

The target compound bears a 2-fluorophenyl substituent at the pyridazinone 3-position, whereas the closest commercially available analog, propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate, carries an unsubstituted phenyl ring . Ortho-fluorine introduction is well-established in medicinal chemistry to modulate conformational preference, metabolic stability, and target binding through C–F···H–N/O electrostatic interactions [1]. In the absence of a non-fluorinated comparator's bioactivity data, the differential is expressed through the computed hydrogen-bond acceptor count: the 2-fluorophenyl compound presents 8 H-bond acceptors (the fluorine atom contributing one additional acceptor site) , versus the phenyl analog which has 7 H-bond acceptors. This added acceptor may alter recognition at protein active sites.

Medicinal Chemistry Fluorination Effects Molecular Recognition

Isopropyl Ester Provides Higher logP (3.62) and Distinct Lipophilic Efficiency Profile Relative to Methyl Ester Congeners

The isopropyl ester of the target compound yields a computed logP of 3.62 and logD (pH 7.4) of 3.62 . In contrast, the methyl ester analog (methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate) has a calculated logP approximately 0.5–0.8 units lower based on fragment-based estimation of the ester contribution . This ~0.7 logP increase corresponds to a roughly 5-fold higher theoretical partition coefficient, which can influence membrane permeability and non-specific protein binding in cell-based assays. The ZINC database independently reports logP 3.455 for this compound [1].

Physicochemical Profiling logP/logD Lipophilic Efficiency

Polar Surface Area (118.79 Ų) Positions the Compound Within a Narrow Oral Bioavailability Window Relative to Class-Level Pyridazinone Congeners

The computed topological polar surface area (tPSA) for the target compound is 118.79 Ų . This falls just below the commonly cited 140 Ų threshold for oral bioavailability and is lower than the tPSA of the corresponding 4-methoxyphenyl analog (estimated ~128 Ų due to the additional methoxy oxygen) . The lower PSA suggests potentially higher passive membrane permeability relative to analogs bearing additional polar substituents on the aryl ring. However, this is a class-level inference based on computed properties, as no direct permeability data (e.g., PAMPA or Caco-2) are available for this compound [1].

Drug-Likeness Polar Surface Area Oral Bioavailability

Computed Solubility (logSw = -4.33) Enables Rank-Order Comparison Against Pyridazinone Screening Library Members

The intrinsic aqueous solubility of the target compound is reported as logSw = -4.33 . Within the broader ChemDiv pyridazinone screening library, this value positions the compound with moderate-to-low solubility, comparable to or slightly better than the naphthalen-1-yl-substituted analog (methyl 4-{2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamido}benzoate; logSw estimated ~ -5.0 based on increased aromatic surface area) . The quantitative solubility value enables formulation scientists to pre-select appropriate solvent systems (e.g., DMSO stock concentration limits) before committing to procurement.

Aqueous Solubility Screening Library Profiling logSw

SEA (Similarity Ensemble Approach) Prediction Links the Compound to cGMP-Dependent Protein Kinase, Suggesting a Target Class Hypothesis Not Shared by All Pyridazinone Analogs

The Similarity Ensemble Approach (SEA) applied to the ZINC entry for this compound (ZINC436441699) predicts potential interaction with cGMP-dependent protein kinase (CGMP-dependent protein kinase, Eimeria tenella ortholog Q8MMZ8_EIMTE, P-value = 0, Max Tc = 47) [1]. This prediction is based on chemical similarity to known ligands of this kinase. For comparison, the 4-fluorophenyl regioisomer (N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide) does not share this SEA prediction, suggesting that the 2-fluorophenyl substitution pattern may confer differential kinase selectivity . As no direct biochemical assay data (IC50, Kd) are available, this remains a class-level inference requiring experimental confirmation.

Target Prediction Kinase Profiling Computational Pharmacology

ACHIRAL Design Eliminates Stereochemical Complexity Found in Chiral Pyridazinone Derivatives, Simplifying Analytical and Biological Reproducibility

The target compound is explicitly labeled as ACHIRAL (Stereo: ACHIRAL) in the ChemDiv catalog . This stands in contrast to N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}isoleucine (ChemDiv catalog), which possesses two defined stereocenters at the isoleucine moiety (SMILES: CC[C@@H](C)[C@@H](C(O)=O)NC(...)=O) . The absence of stereocenters in the target compound eliminates enantiomeric variability, simplifies chiral HPLC purity analysis, and ensures that biological activity is not confounded by differential enantiomer pharmacology. This is a supporting structural differentiation factor.

Stereochemistry Analytical Reproducibility Procurement Specifications

Optimal Research Application Scenarios for Propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling Panels Where Fluorine-Mediated H-Bond Acceptor Count Distinguishes Hit Prioritization

The compound's 8 H-bond acceptors—one more than the non-fluorinated phenyl analog—make it a valuable inclusion in kinase selectivity screening panels where subtle hinge-region interactions dictate target engagement [1]. Researchers procuring compounds for c-Met, PDE4, or CGMP-dependent protein kinase panels should select this 2-fluorophenyl derivative over the phenyl congener to test the hypothesis that the fluorine atom contributes to binding affinity via C–F···H–N interactions [1].

Oral Bioavailability-Focused Hit-to-Lead Campaigns Requiring tPSA Below 120 Ų

With a tPSA of 118.79 Ų, this compound meets the empirically derived <120 Ų criterion associated with favorable oral absorption probability [2]. Medicinal chemistry teams prioritizing oral bioavailability in their target product profile should favor this 2-fluorophenyl derivative over the 4-methoxyphenyl analog (estimated tPSA ~128 Ų) when assembling screening libraries for oral drug discovery programs .

High-Throughput Screening Where Aqueous Solubility (logSw -4.33) Reduces False-Negative Risk Relative to More Lipophilic Congeners

The computed logSw of -4.33 translates to approximately 5-fold higher aqueous solubility than the naphthalen-1-yl analog, reducing precipitation risk at 10–30 µM screening concentrations [1]. HTS facilities should select this compound over extended aromatic analogs when screening against targets known to be sensitive to compound aggregation or non-specific inhibition arising from particulate formation .

Screening Libraries Demanding Achiral Compounds for Batch-to-Batch Reproducibility

As an achiral molecule, this compound bypasses the chiral analytical burden and enantiomeric purity concerns associated with pyridazinone derivatives containing stereocenters, such as N-acetyl isoleucine conjugates [1]. Procurement for screening libraries requiring rigorous batch-to-batch consistency should prioritize this compound over chiral analogs to minimize variability in biological readouts .

Quote Request

Request a Quote for propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.